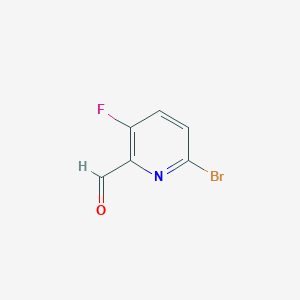

6-Bromo-3-fluoropyridine-2-carbaldéhyde

Vue d'ensemble

Description

6-Bromo-3-fluoropyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H3BrFNO and its molecular weight is 204 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Bromo-3-fluoropyridine-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-3-fluoropyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-fluoropyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de gélateurs organiques fluorescents

“6-Bromo-3-fluoropyridine-2-carbaldéhyde” peut être utilisé comme matière première dans la synthèse du 2-(3′,5′-bis(trifluorométhyl)biphényl-4-yl)-3-(6-(3,5-bis(trifluorométhyl)phényl) pyridin-3-yl)acrylonitrile (Py-CN-TFMBE), qui peut avoir de nombreuses applications potentielles en tant que gélateur organique fluorescent sensible aux stimuli .

Préparation de polymères organiques poreux

Ce composé peut également être utilisé dans la préparation de polymères organiques poreux, qui peuvent agir comme un capteur fluorescent pour la détection du palladium (II) et des colorants organiques .

Synthèse pharmaceutique

“this compound” est un intermédiaire utile pour la synthèse pharmaceutique . Il peut être utilisé pour créer des molécules complexes que l'on trouve souvent dans les produits pharmaceutiques.

Synthèse organique

En plus des produits pharmaceutiques, ce composé est également un intermédiaire utile pour la synthèse organique . Il peut être utilisé pour construire des molécules organiques plus grandes et plus complexes.

Synthèse d'herbicides et d'insecticides

Les pyridines fluorées, telles que “this compound”, ont été utilisées comme matières premières pour la synthèse de certains herbicides et insecticides .

Recherche et développement

En tant que produit chimique de spécialité, “this compound” est souvent utilisé dans les laboratoires de recherche et développement. Les scientifiques peuvent l'utiliser pour explorer de nouvelles réactions et développer de nouveaux matériaux.

Mécanisme D'action

Target of Action

It is known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .

Pharmacokinetics

The pharmacokinetic properties of 6-Bromo-3-fluoropyridine-2-carbaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . The lipophilicity of the compound, as indicated by its Log Po/w values, suggests it has good membrane permeability .

Result of Action

As a building block in supramolecular chemistry and a ligand for transition metal catalysts and luminescent complexes, it likely contributes to the formation of complex structures and the facilitation of various chemical reactions .

Action Environment

The action of 6-Bromo-3-fluoropyridine-2-carbaldehyde can be influenced by various environmental factors. For instance, its storage conditions can impact its stability, with recommended storage in an inert atmosphere at 2-8°C . Furthermore, its solubility in water can affect its distribution in the body and its bioavailability .

Analyse Biochimique

Biochemical Properties

6-Bromo-3-fluoropyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of porphyrins and as a ligand for transition metal catalysts and luminescent complexes . It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the stabilization of reaction intermediates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3-fluoropyridine-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects .

Propriétés

IUPAC Name |

6-bromo-3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBRCFKSFRYJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585979 | |

| Record name | 6-Bromo-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-36-7 | |

| Record name | 6-Bromo-3-fluoro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-fluoropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)